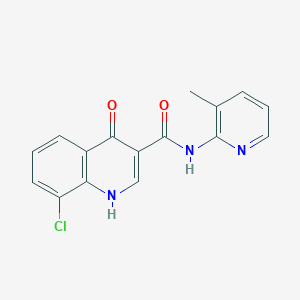
8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of various precursors under specific conditions to introduce desired functional groups. One example in the literature describes the synthesis of a fluorescent derivative of quinoline through the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with an aminohexyl derivative, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982). While not the exact compound , this process exemplifies the complexity and diversity of quinoline synthesis methods.
Molecular Structure Analysis
The structure of quinoline derivatives is characterized by a fused ring system combining benzene and pyridine units, which confers distinct chemical and physical properties. For instance, studies involving quinoline–imidazole–monoamide ligands have shown that these compounds can form complex structures with potential applications in catalysis and material science (Li et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including N-alkylation, cycloaddition, and substitution reactions, which can significantly alter their chemical behavior and utility. For example, the synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, demonstrate the intramolecular transfer of the enol proton to a nitrogen atom, facilitating ketene formation (Jansson et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific molecular configurations. Polymorphic modifications of certain quinoline carboxamides have shown varying degrees of diuretic properties, highlighting the importance of crystal structure in determining the compound's biological and physical behavior (Shishkina et al., 2018).
科学的研究の応用
Pharmacological Applications
Quinoline derivatives have been extensively investigated for their pharmacological properties. For instance, certain quinoline compounds have been identified as potent agents for the treatment of viral infections, such as herpes virus and human herpes viruses, showcasing their antiviral capabilities (Habernickel, 2002). Another study has focused on the synthesis of novel azo dyes derived from 5-chloro-8-hydroxy quinoline, highlighting the potential for developing new materials with unique spectroscopic properties, which could have implications in biological labeling or sensors (Ashouri Mirsadeghi et al., 2022).
Material Sciences and Chemical Synthesis
In the realm of material sciences, aromatic δ-peptides designed from quinoline-derived oligoamide foldamers have been synthesized, with their helical structures characterized, suggesting potential applications in the development of novel biomaterials (Jiang et al., 2003). Additionally, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands have been explored for their electrochemical, photocatalytic, and magnetic properties, indicating potential use in catalysis and electronic devices (Li et al., 2020).
Imaging and Diagnostics
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for the visualization of peripheral benzodiazepine receptors, demonstrating the role of quinoline derivatives in medical imaging and diagnostics (Matarrese et al., 2001).
Antimicrobial and Antitumor Research
Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has shown potential antimicrobial properties, suggesting applications in developing new antibiotics (Holla et al., 2006). Furthermore, functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antitumor activities, indicating the significant potential of quinoline derivatives in cancer research (Fu et al., 2015).
作用機序
Target of Action
Quinoline derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Quinoline derivatives have been shown to interact with their targets, leading to various biological responses . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the targets.
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, depending on its specific targets.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of biological activities associated with quinoline derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
Quinoline and its derivatives have a wide range of applications in the fields of medicinal chemistry and drug discovery . Future research could focus on exploring the potential biological activities of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” and developing efficient methods for its synthesis.
特性
IUPAC Name |
8-chloro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9-4-3-7-18-15(9)20-16(22)11-8-19-13-10(14(11)21)5-2-6-12(13)17/h2-8H,1H3,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNZNLYWMSFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
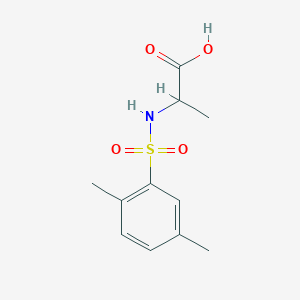
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)
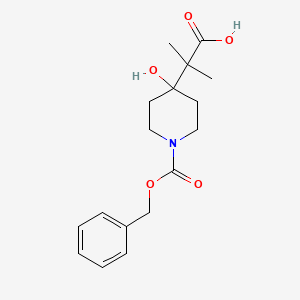

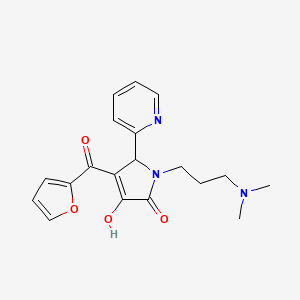
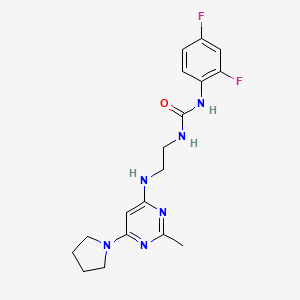
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)